molecular formula C18H24BrNO3 B1374817 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester CAS No. 1251015-93-6

3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1374817
CAS No.: 1251015-93-6
M. Wt: 382.3 g/mol
InChI Key: NSAGYDBVHHRDGG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3a-(4-bromophenyl)-2,3,4,5,7,7a-hexahydropyrano[3,4-b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-22-12-15(18)20)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAGYDBVHHRDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1COCC2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester typically involves multiple steps, including the formation of the pyrano-pyrrole ring system and the introduction of the bromophenyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrano-pyrrole ring.

    Bromination reactions: to introduce the bromophenyl group.

    Esterification reactions: to attach the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the ester group or other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: for substitution reactions, including amines or alkoxides.

Major Products:

    Oxidation products: may include carboxylic acids or ketones.

    Reduction products: could be alcohols or alkanes.

    Substitution products: would depend on the nucleophile used, potentially forming new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form new chemical bonds.

Biology:

  • Investigated for its biological activity , including potential antimicrobial or anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery, particularly for its ability to interact with biological targets.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the pyrano-pyrrole ring system could influence the compound’s overall stability and reactivity. Pathways involved may include:

    Enzyme inhibition: or activation.

    Receptor binding: leading to signal transduction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tert-Butyl 3a-(4-bromophenyl)hexahydropyrano[3,4-b]pyrrole-1(2H)-carboxylate
  • CAS Registry Number : 1251015-93-6
  • Synonyms: AKOS027429025, AK485276, AM804727
  • Molecular Formula: C₁₉H₂₄BrNO₃ (calculated based on structural analogs and substituents)
  • Key Features: Core Structure: A fused pyrano[3,4-b]pyrrole ring system with a hexahydro backbone. Substituents: A 4-bromophenyl group at the 3a position and a tert-butyl ester at the 1-position. Stereochemistry: The hexahydro-pyrano-pyrrole system likely adopts a rigid, chair-like conformation due to steric constraints .

For example, bromo-indazole derivatives react with pyrrole- or thiophene-boronic acids in the presence of Pd(dppf)Cl₂ catalyst to yield coupled products with tert-butyl ester groups .

Comparison with Structural Analogs

Tert-Butyl Pyrrole-1-Carboxylates with Aryl Substituents

Compounds such as 2-(1H-Indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester (5c) and 2-(1-Ethyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester (5a) share the tert-butyl ester moiety but differ in their aryl substituents and heterocyclic cores:

Compound Core Structure Substituents Yield Key Spectral Data (¹H-NMR, IR)
Target Compound (1251015-93-6) Hexahydro-pyrano-pyrrole 4-Bromophenyl, tert-butyl ester N/A Likely δ ~1.34 (tert-butyl), ν ~1730 cm⁻¹ (C=O)
5a Pyrrole + Indazole 1-Ethyl-indazolyl 84% δ 1.34 (tert-butyl), ν 1733 cm⁻¹ (C=O)
5g Pyrrole + Indazole 2-Ethyl-indazolyl 92% δ 1.33 (tert-butyl), ν 1725 cm⁻¹ (C=O)
5c Pyrrole + Indazole Unsubstituted indazolyl 50% δ 1.34 (tert-butyl), ν 1733 cm⁻¹ (C=O)

Key Observations :

  • Synthetic Efficiency : Substituent steric/electronic effects influence yields. Ethyl-substituted indazoles (5a, 5g) exhibit higher yields (84–92%) compared to unsubstituted indazole (5c, 50%) .
  • Spectral Consistency : All analogs show tert-butyl signals at δ ~1.33–1.34 ppm and carbonyl IR stretches at ~1725–1733 cm⁻¹, confirming ester stability .

Hexahydro-Pyrano-Pyrrole Derivatives

The compound Methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate provides a comparison of fused heterocyclic systems:

Feature Target Compound Methyl Chromeno-Pyrrole Analogue
Core Structure Pyrano[3,4-b]pyrrole Benzo[f]chromeno[4,3-b]pyrrole
Substituents 4-Bromophenyl, tert-butyl ester 4-Methoxyphenyl, methyl ester
Conformation Likely chair-like pyrano-pyrrole Envelope (pyrrolidine) + half-chair (pyran)
Stabilizing Interactions N/A C–H⋯π interactions in crystal lattice

Key Observations :

  • Structural Rigidity: The benzo[f]chromeno-pyrrole system adopts multiple conformations (envelope, half-chair) due to fused aromatic rings, whereas the pyrano-pyrrole system is more rigid .
  • Functional Groups : The tert-butyl ester in the target compound may enhance steric protection of the carbonyl group compared to methyl esters .

Hexahydro-Pyrrolo-Oxazine Derivatives

Compounds such as 4-{6-(4-Fluorophenyl)-7,8-epoxy-hexahydro-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid highlight differences in heterocyclic complexity:

Feature Target Compound Pyrrolo-Oxazine Derivative
Core Structure Pyrano-pyrrole Pyrrolo[2,1-b][1,3]oxazine + epoxy group
Substituents 4-Bromophenyl, tert-butyl ester 4-Fluorophenyl, hydroxybutanoic acid
Bioactivity Potential Unknown (likely intermediate) Epoxy and carbamoyl groups suggest pharmacological relevance

Key Observations :

  • Functional Diversity : The pyrrolo-oxazine derivative includes epoxy and carbamoyl groups, which are absent in the target compound but may confer biological activity .

Biological Activity

3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester (CAS Number: 1251015-93-6) is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hexahydro-pyrano-pyrrole ring system, and a tert-butyl ester functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC18H22BrNO3
Molar Mass380.276 g/mol
Boiling Point443.9 ± 45.0 °C
Storage ConditionsRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances binding affinity to target sites, while the pyrano-pyrrole ring system contributes to the compound's stability and reactivity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It can bind to various receptors, influencing signal transduction pathways that are crucial for cellular responses.

Research Findings

Recent studies have explored the biological efficacy of similar compounds, providing insights into the potential applications of this compound in pharmacology.

  • Vasopressin V1a Receptor Studies : A study on related compounds demonstrated their potent affinity for the human vasopressin V1a receptor, suggesting that modifications in structure can significantly influence biological activity. For instance, compounds with similar structural features exhibited nanomolar activity against this receptor .
  • Blood-Brain Barrier Penetration : The permeability of compounds across the blood-brain barrier (BBB) is critical for CNS-targeted therapies. Research indicated that certain derivatives showed high predicted permeability values, which could be relevant for developing treatments targeting neurological conditions .

Case Study 1: Vasopressin Receptor Affinity

In a comparative study assessing various derivatives' affinity for vasopressin receptors:

  • Compound 11b exhibited a KiK_i value of 0.61 nM for the hV1a receptor, indicating strong binding affinity.
  • The study highlighted how structural modifications influenced receptor selectivity and potency .

Case Study 2: CNS Penetration

In vivo studies demonstrated that certain derivatives could effectively penetrate the BBB, suggesting their potential utility in treating CNS disorders:

  • Compound 11b showed significant CNS modulatory effects in rodent models, reinforcing the importance of structural design in achieving desired pharmacological outcomes .

Q & A

Q. What are the critical safety protocols to follow when handling this compound in laboratory settings?

  • Methodological Answer : Handling requires adherence to GHS hazard classifications, including acute toxicity (H302, H312) and severe eye irritation (H319) . Key protocols include:
  • Use of fume hoods and PPE (gloves, goggles).
  • Immediate decontamination of spills with inert absorbents.
  • Storage in airtight containers away from light/moisture.
  • Emergency procedures: Rinse skin/eyes for 15 minutes and seek medical attention if exposed .

Q. What foundational analytical techniques are used to confirm the identity of this compound?

  • Methodological Answer : Initial characterization relies on:
  • LCMS : Detects molecular ion peaks (e.g., m/z 757 [M+H]+ as in analogous syntheses) to confirm molecular weight .
  • HPLC : Assesses purity via retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .
  • Cross-validation with 1^1H/13^{13}C NMR for structural elucidation.

Advanced Research Questions

Q. How can synthesis optimization improve yield and purity of this compound?

  • Methodological Answer : Key parameters include:
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., coupling reactions) to minimize side products .

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for cyclization .

  • Process Control : Use continuous flow reactors for scalable, reproducible synthesis .

  • Monitoring : Real-time HPLC tracking of intermediates (e.g., tert-butyl ester formation) .

    Table 1 : Critical Reaction Parameters for Synthesis Optimization

    ParameterOptimal ConditionImpact
    Temperature0–5°C (coupling step)Reduces thermal degradation
    SolventDMFEnhances nucleophilic substitution
    PressureAtmosphericPrevents volatile byproduct loss

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. LCMS)?

  • Methodological Answer :
  • Step 1 : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR).
  • Step 2 : Employ complementary techniques (e.g., HRMS for exact mass, X-ray crystallography for stereochemistry).
  • Step 3 : Compare with literature data for analogous pyrrolo-pyran derivatives .
  • Step 4 : Computational modeling (DFT) to predict NMR shifts and validate assignments.

Q. What advanced separation technologies are effective for purifying this compound from by-products?

  • Methodological Answer :
  • Membrane Chromatography : Separates closely related isomers using size-exclusion principles .
  • Preparative HPLC : Gradient elution with C18 columns to resolve polar impurities .
  • Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) for selective precipitation .

Q. How can process simulation tools aid in scaling up synthesis while maintaining quality?

  • Methodological Answer :
  • Use Aspen Plus® or COMSOL® to model reaction kinetics and heat transfer.
  • Simulate solvent recovery systems to minimize waste .
  • Validate pilot-scale batches with inline PAT (Process Analytical Technology) sensors .

Table 2 : Analytical Techniques for Quality Control

TechniqueData OutputApplication
LCMSm/z 757 [M+H]+Confirms molecular ion
Preparative HPLC≥95% purityIsolates target compound
1^1H NMRδ 1.42 (s, 9H, tert-butyl)Validates protective group integrity

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
  • Antimicrobial Activity : Broth microdilution to determine MIC against S. aureus or E. coli .
  • Dose-Response Curves : IC50 calculations using nonlinear regression models.

Q. How should stability studies be designed to assess thermal and photochemical degradation?

  • Methodological Answer :
  • Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines); track degradation products with LCMS .
  • Kinetic Analysis : Arrhenius modeling to predict shelf-life under standard storage conditions.

Training and Best Practices

Q. What advanced training is recommended for mastering the synthesis of this compound?

  • Methodological Answer :
  • Enroll in courses like CHEM 4206 Advanced Chemistry Research for hands-on training in multi-step synthesis .
  • Attend workshops on PAT and DoE (Design of Experiments) for process optimization .
  • Collaborate with computational chemists for mechanistic insights .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Standardize raw material sources (e.g., tert-butyl esters from certified suppliers) .
  • Implement QC checkpoints (e.g., mid-reaction LCMS) to detect deviations early .
  • Use statistical tools (e.g., Six Sigma) to identify and control critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester

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